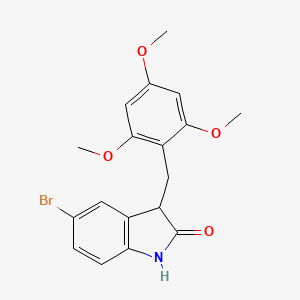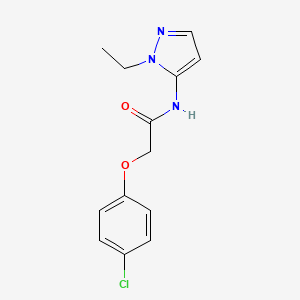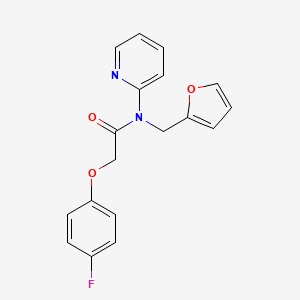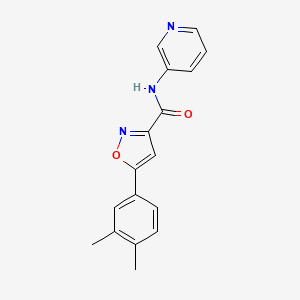![molecular formula C22H27N3O2 B11361175 N-({1-[3-(3,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B11361175.png)
N-({1-[3-(3,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({1-[3-(3,4-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLACETAMIDE is a complex organic compound with a unique structure that combines a benzimidazole core with a dimethylphenoxypropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[3-(3,4-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLACETAMIDE typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Attachment of the Dimethylphenoxypropyl Side Chain: This step involves the reaction of the benzimidazole intermediate with 3-(3,4-dimethylphenoxy)propyl bromide in the presence of a base such as potassium carbonate.
N-Methylation: The final step involves the methylation of the amide nitrogen using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-({1-[3-(3,4-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a benzimidazole derivative with additional oxygen-containing functional groups, while reduction could lead to the formation of a more saturated compound.
Scientific Research Applications
N-({1-[3-(3,4-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Biological Studies: It can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of N-({1-[3-(3,4-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to various biological macromolecules, potentially inhibiting their function or altering their activity. The dimethylphenoxypropyl side chain may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dimethylphenoxy)-N-methyl-1-propanamine
- 1-[3-(3,4-Dimethylphenoxy)propyl]benzimidazole
Uniqueness
N-({1-[3-(3,4-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLACETAMIDE is unique due to its specific combination of a benzimidazole core and a dimethylphenoxypropyl side chain. This structure imparts distinct chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C22H27N3O2 |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
N-[[1-[3-(3,4-dimethylphenoxy)propyl]benzimidazol-2-yl]methyl]-N-methylacetamide |
InChI |
InChI=1S/C22H27N3O2/c1-16-10-11-19(14-17(16)2)27-13-7-12-25-21-9-6-5-8-20(21)23-22(25)15-24(4)18(3)26/h5-6,8-11,14H,7,12-13,15H2,1-4H3 |
InChI Key |
HZRMGRWDJAJNBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CN(C)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(azepan-1-ylmethyl)-1H-benzimidazol-1-yl]-N-methyl-N-phenylacetamide](/img/structure/B11361092.png)
![2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B11361098.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(4-fluorophenoxy)acetamide](/img/structure/B11361102.png)

![N-(2,4-dimethylphenyl)-5-[(4-ethylbenzyl)(furan-2-ylmethyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11361109.png)
![2-(4-chlorophenoxy)-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide](/img/structure/B11361116.png)
![5-[(3-chlorobenzyl)(furan-2-ylmethyl)amino]-N-(3,4-dimethylphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11361129.png)

![N-(4-bromophenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11361142.png)
![3-ethoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11361150.png)

![N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-phenoxyacetamide](/img/structure/B11361166.png)

![N-[2-(piperidin-1-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]pentanamide](/img/structure/B11361186.png)
